
2,6-二氯-4-甲基烟酸甲酯
概述
描述
Methyl 2,6-dichloro-4-methylnicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is primarily used in research and development as a versatile small molecule scaffold .
科学研究应用
Methyl 2,6-dichloro-4-methylnicotinate has several applications in scientific research:
安全和危害
Methyl 2,6-dichloro-4-methylnicotinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
Methyl 2,6-dichloro-4-methylnicotinate is a derivative of niacin, also known as vitamin B3 Given its structural similarity to niacin, it may interact with the same targets as niacin, which include various enzymes involved in redox reactions .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This action is similar to that of methyl nicotinate, a related compound .
Biochemical Pathways
Niacin acts as a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Methyl 2,6-dichloro-4-methylnicotinate has high gastrointestinal absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 2.52 , which may influence its distribution in the body.
Result of Action
Given its structural similarity to niacin, it may have similar effects, such as peripheral vasodilation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2,6-dichloro-4-methylnicotinate. Also, it is recommended to avoid dust formation and inhalation of mist, gas, or vapors .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-4-methylnicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 2,6-dichloro-4-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 2,6-dichloro-4-methylnicotinate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Methyl 2,6-dichloro-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylic acids and alcohols derived from the original ester.
相似化合物的比较
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used in topical preparations for muscle and joint pain.
Ethyl 2,6-dichloro-4-methylnicotinate: Similar structure but with an ethyl group instead of a methyl group.
2,6-Dichloro-4-methylnicotinic acid: The carboxylic acid precursor used in the synthesis of methyl 2,6-dichloro-4-methylnicotinate.
Uniqueness
Methyl 2,6-dichloro-4-methylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .
属性
IUPAC Name |
methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTFUYQFPHLJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677250 | |
| Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013648-04-8 | |
| Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

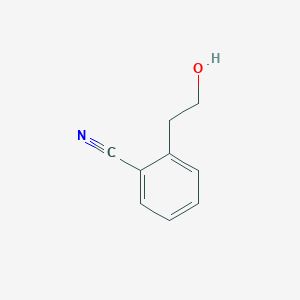
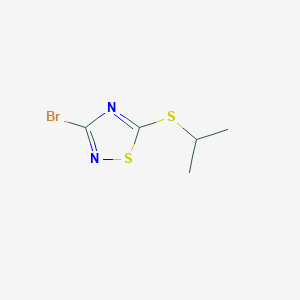

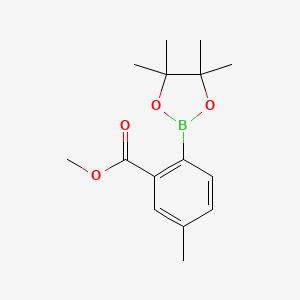

![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)

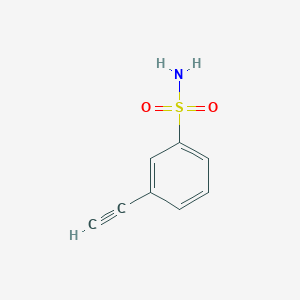
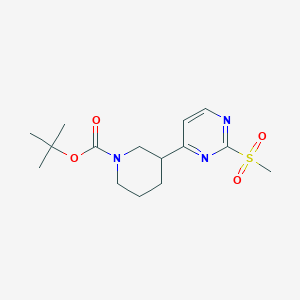
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)



